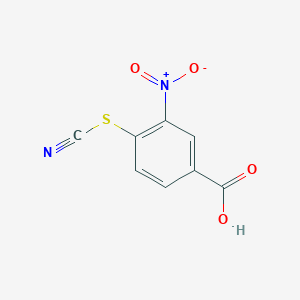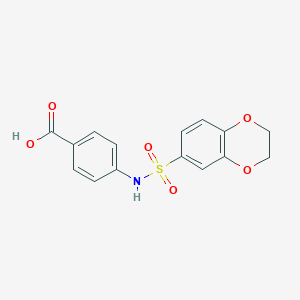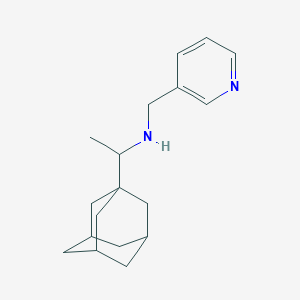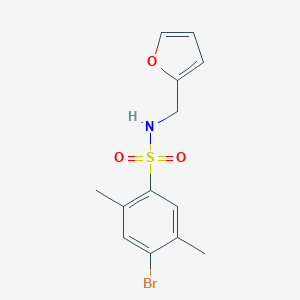![molecular formula C13H12N2O2 B511400 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 714213-01-1](/img/structure/B511400.png)
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ It is characterized by the presence of a benzoic acid moiety linked to a pyridine ring via an amino-methyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinemethanol and 3-aminobenzoic acid.
Formation of Intermediate: The first step involves the conversion of 4-pyridinemethanol to 4-pyridinemethylamine through a reductive amination process.
Coupling Reaction: The intermediate 4-pyridinemethylamine is then coupled with 3-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking substrate access and subsequent phosphorylation events.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid
- 4-[(Pyridin-4-ylmethyl)-amino]-benzoic acid
- 3-[(Pyridin-2-ylmethyl)-amino]-benzoic acid
Uniqueness
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid is unique due to its specific substitution pattern, which influences its binding affinity and selectivity towards certain molecular targets. The position of the pyridine ring and the amino-methyl bridge play a crucial role in determining its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
3-(pyridin-4-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXLJICVRPHVAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC=NC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)


amine](/img/structure/B511356.png)


amine](/img/structure/B511365.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)

![2-[(3-Ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B511373.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-1H-tetrazol-5-amine](/img/structure/B511381.png)
